Regiochemical Purity and Physicochemical Profile for Solid-Phase Handling and Formulation
2,2,2-Trifluoro-1-(1H-pyrrol-3-yl)ethanone is a distinct solid at room temperature, enabling easier handling and precise weighing for solid-phase synthesis and formulation compared to its liquid or lower-melting isomers. Its melting point is 108-110°C , a significant increase over the 2-isomer (which is a liquid at RT) and the 1-isomer (melting point 48-50°C) .
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 108-110 °C |
| Comparator Or Baseline | 1-(Trifluoroacetyl)pyrrole: 48-50 °C; 2-(Trifluoroacetyl)pyrrole: liquid at RT |
| Quantified Difference | Target compound has a melting point 58-62 °C higher than the 1-isomer. |
| Conditions | Standard atmospheric pressure, visual determination |
Why This Matters
The solid physical state and higher melting point of the target compound offer significant advantages in solid-phase synthesis, automated liquid handling, and storage stability compared to its lower-melting or liquid isomers.
